molecular formula C8H12N2OS B7899786 1-Thiazol-5-ylmethyl-pyrrolidin-3-ol

1-Thiazol-5-ylmethyl-pyrrolidin-3-ol

Cat. No.: B7899786
M. Wt: 184.26 g/mol
InChI Key: ILMHVKMFIHYGJQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Thiazol-5-ylmethyl-pyrrolidin-3-ol typically involves the reaction of thiazole derivatives with pyrrolidine derivatives under controlled conditions. One common method includes the use of thiazole-5-carboxaldehyde and pyrrolidine-3-ol in the presence of a suitable catalyst and solvent .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may involve multiple purification steps, including crystallization and chromatography, to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-Thiazol-5-ylmethyl-pyrrolidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

1-Thiazol-5-ylmethyl-pyrrolidin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Thiazol-5-ylmethyl-pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-Thiazol-5-ylmethyl-pyrrolidin-3-ol is unique due to its combined thiazole and pyrrolidine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(1,3-thiazol-5-ylmethyl)pyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c11-7-1-2-10(4-7)5-8-3-9-6-12-8/h3,6-7,11H,1-2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMHVKMFIHYGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=CN=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.